Chlorin e6

Catalog No.
S548172
CAS No.
19660-77-6
M.F
C34H36N4O6
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorin e6

CAS Number

19660-77-6

Product Name

Chlorin e6

IUPAC Name

18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

Molecular Formula

C34H36N4O6

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)

InChI Key

OYINILBBZAQBEV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin, 2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl-, 21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)-, 21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)-, BLC 1010, BLC-1010, BLC1010, chlorin A6, chlorin e6, chlorin e6 bis-N-methylglucamine salt, chlorin e6, sodium salt, (2S-trans)-isomer, chlorin e6, tripotassium salt, (2S-trans)-isomer, chlorin e6, trisodium salt, (2S-trans)-isomer, chlorin e6-2.5 N-methyl-D-glucamine, chlorin e6-polyvinylpyrrolidone, chlorine A6, chlorine e6, fotolon, photochlorine, Photolon, phytochlorin

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H](C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C

The exact mass of the compound Chlorin e6 is 596.26348 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chlorin e6 (Ce6) is a highly pure, second-generation tetrapyrrolic photosensitizer widely procured as a foundational building block for photodynamic therapy (PDT) and theranostic nanomedicine. Unlike first-generation porphyrins, Ce6 is distinguished by its strong absorption in the red spectral region (Q-band at ~660–664 nm) and a robust singlet oxygen quantum yield (ΦΔ ≈ 0.65–0.70). For industrial and laboratory procurement, its most critical structural advantage is the presence of three reactive carboxylic acid functional groups. These moieties provide immediate, highly efficient handles for standard EDC/NHS bioconjugation, allowing seamless integration into amine-functionalized nanoparticles, targeting peptides, and polymer matrices without the need for complex intermediate derivatization [1].

Substituting Chlorin e6 with first-generation benchmarks like Photofrin (porfimer sodium) or other second-generation agents like mTHPC (Foscan) introduces severe formulation and translational bottlenecks. Photofrin suffers from weak absorption in the therapeutic window (~630 nm) and exhibits extreme physiological retention, forcing weeks of strict light-shielding protocols in in vivo models. Conversely, while mTHPC is a potent chlorin, it is highly hydrophobic and lacks accessible carboxylic acid groups, relying instead on less reactive phenolic hydroxyls. This structural limitation makes mTHPC notoriously difficult to covalently conjugate to hydrophilic nanocarriers or targeting peptides. Buyers requiring rapid clearance kinetics, deep-tissue optical activation, and straightforward amide-coupling processability must specifically procure Chlorin e6 to avoid the synthesis failures and prolonged toxicity associated with these generic alternatives [1].

Optical Absorption and Deep-Tissue Excitation Efficiency

The therapeutic and diagnostic utility of a photosensitizer is heavily dependent on its molar extinction coefficient in the red or near-infrared region, where tissue light scattering is minimized. Chlorin e6 demonstrates a major Q-band absorption peak at 664 nm with an exceptionally high molar extinction coefficient (approximately 40,000 M⁻¹ cm⁻¹). In direct contrast, the first-generation benchmark Photofrin exhibits its longest wavelength absorption at only 630 nm with a drastically lower extinction coefficient (typically <4,000 M⁻¹ cm⁻¹). This order-of-magnitude difference in red-light capture allows Ce6 to be activated at greater tissue depths with lower laser power requirements [1].

Evidence DimensionMolar extinction coefficient in the therapeutic red window
Target Compound Data~40,000 M⁻¹ cm⁻¹ at 664 nm
Comparator Or BaselinePhotofrin (Porfimer sodium): <4,000 M⁻¹ cm⁻¹ at 630 nm
Quantified Difference>10-fold higher light absorption efficiency at a longer, deeper-penetrating wavelength
ConditionsSpectroscopic measurement in physiological or standard aqueous buffer

Procuring Ce6 ensures superior photon utilization and deeper tissue penetration in PDT models, reducing the required light dose and improving efficacy compared to legacy porphyrins.

Bioconjugation Versatility and Nanoparticle Loading

A primary procurement driver for Chlorin e6 is its structural readiness for covalent attachment. Ce6 possesses three carboxylic acid groups that readily undergo carbodiimide-mediated (EDC/NHS) coupling with primary amines. Studies conjugating Ce6 to amine-functionalized polyacrylamide or iron oxide nanoparticles routinely achieve high loading efficiencies (e.g., ~23–24 nmol of Ce6 per mg of nanoparticle) while maintaining its monomeric, photoactive state. Comparators like mTHPC lack these carboxylic handles, requiring complex, multi-step synthetic modifications to achieve stable covalent linkage to similar nanocarriers, often resulting in lower yields and severe aggregation [1].

Evidence DimensionCovalent conjugation efficiency to amine-bearing nanocarriers
Target Compound DataDirect 1-step EDC/NHS coupling via 3x native carboxyl groups (yielding >20 nmol/mg loading)
Comparator Or BaselinemTHPC / Hydrophobic porphyrins: Require multi-step functionalization due to lack of native carboxylates
Quantified DifferenceElimination of intermediate derivatization steps; significantly higher stable loading on amine surfaces
ConditionsCarbodiimide crosslinking in aqueous/DMSO mixtures

Buyers developing targeted nanomedicines or peptide conjugates save extensive synthetic labor and improve batch-to-batch reproducibility by utilizing Ce6's native carboxyl groups.

In Vivo Clearance Kinetics and Photosensitivity Resolution

Prolonged systemic retention of photosensitizers severely complicates the management of in vivo models and clinical translation. Chlorin e6 and its direct derivatives (e.g., NPe6) exhibit rapid clearance kinetics, with a terminal half-life of approximately 168 hours and resolution of cutaneous photosensitivity within 1 week. In stark contrast, Photofrin has a terminal half-life of up to 452 hours, resulting in generalized, severe cutaneous photosensitivity that persists for 8 to 10 weeks post-administration. This rapid elimination profile makes Ce6 vastly superior for high-throughput laboratory studies and translational safety [1].

Evidence DimensionTerminal half-life and duration of cutaneous photosensitivity
Target Compound DataPhotosensitivity resolves in <1 week (terminal half-life ~168 h)
Comparator Or BaselinePhotofrin: Photosensitivity persists for 8–10 weeks (terminal half-life up to 452 h)
Quantified Difference~80-90% reduction in the duration of post-treatment light sensitivity
ConditionsIn vivo pharmacokinetic tracking and clinical observation

Procuring Ce6 minimizes the logistical burden of prolonged light-shielding in animal models and drastically improves the safety profile of downstream therapeutic formulations.

Precursor for Targeted Theranostic Nanoparticles

Chlorin e6 is the optimal choice for synthesizing advanced nanomedicines. Its three accessible carboxylic acid groups allow for direct, single-step EDC/NHS amide coupling to amine-functionalized silica, gold, or polymeric nanocarriers, bypassing the complex derivatization required by other chlorins [1].

Active Agent in Deep-Tissue Photodynamic Therapy (PDT) Models

Due to its high molar extinction coefficient at 664 nm, Ce6 is highly recommended for PDT models involving thicker tissues. It enables efficient reactive oxygen species (ROS) generation at depths where first-generation agents like Photofrin (absorbing at 630 nm) fail to penetrate effectively [1].

Development of Rapid-Clearance Photosensitizer Formulations

For research and clinical applications where minimizing post-treatment photosensitivity is critical, Ce6 is the preferred baseline material. Its rapid clearance profile resolves cutaneous sensitivity within days, significantly reducing the logistical constraints of long-term light shielding required by legacy porphyrins [1].

Purity

>9 5 % (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

596.26348488 Da

Monoisotopic Mass

596.26348488 Da

Heavy Atom Count

44

Appearance

black solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5S2CCF3T1Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Pictograms

Irritant

Irritant

Other CAS

19660-77-6

General Manufacturing Information

21H,23H-Porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Li Q, Wang X, Wang P, Zhang K, Wang H, Feng X, Liu Q. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells. Cancer Biother Radiopharm. 2013 Nov 9. [Epub ahead of print] PubMed PMID: 24206161.
2: Li Z, Wang C, Cheng L, Gong H, Yin S, Gong Q, Li Y, Liu Z. PEG-functionalized iron oxide nanoclusters loaded with chlorin e6 for targeted, NIR light induced, photodynamic therapy. Biomaterials. 2013 Dec;34(36):9160-70. doi: 10.1016/j.biomaterials.2013.08.041. Epub 2013 Sep 3. PubMed PMID: 24008045.
3: Skripka A, Valanciunaite J, Dauderis G, Poderys V, Kubiliute R, Rotomskis R. Two-photon excited quantum dots as energy donors for photosensitizer chlorin e6. J Biomed Opt. 2013 Jul;18(7):078002. doi: 10.1117/1.JBO.18.7.078002. PubMed PMID: 23864017.
4: Wang H, Wang X, Wang P, Zhang K, Yang S, Liu Q. Ultrasound enhances the efficacy of chlorin E6-mediated photodynamic therapy in MDA-MB-231 cells. Ultrasound Med Biol. 2013 Sep;39(9):1713-24. doi: 10.1016/j.ultrasmedbio.2013.03.017. Epub 2013 Jul 3. PubMed PMID: 23830103.
5: Kimani S, Ghosh G, Ghogare A, Rudshteyn B, Bartusik D, Hasan T, Greer A. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) chlorin e6 conjugates for the photokilling of human ovarian cancer cells. J Org Chem. 2012 Dec 7;77(23):10638-47. doi: 10.1021/jo301889s. Epub 2012 Nov 14. PubMed PMID: 23126407; PubMed Central PMCID: PMC3815657.
6: Chen B, Zheng R, Liu D, Li B, Lin J, Zhang W. The tumor affinity of chlorin e6 and its sonodynamic effects on non-small cell lung cancer. Ultrason Sonochem. 2013 Mar;20(2):667-73. doi: 10.1016/j.ultsonch.2012.09.008. Epub 2012 Oct 2. PubMed PMID: 23073382.
7: Saboktakin MR, Tabatabaie RM, Amini FS, Maharramov A, Ramazanov MA. Synthesis and in-vitro photodynamic studies of the superparamagnetic chitosan hydrogel/chlorin E6 nanocarriers. Med Chem. 2013 Feb;9(1):112-7. PubMed PMID: 22762166.
8: Li P, Zhou G, Zhu X, Li G, Yan P, Shen L, Xu Q, Hamblin MR. Photodynamic therapy with hyperbranched poly(ether-ester) chlorin(e6) nanoparticles on human tongue carcinoma CAL-27 cells. Photodiagnosis Photodyn Ther. 2012 Mar;9(1):76-82. doi: 10.1016/j.pdpdt.2011.08.001. Epub 2011 Oct 4. PubMed PMID: 22369732; PubMed Central PMCID: PMC3292741.
9: Shim G, Lee S, Kim YB, Kim CW, Oh YK. Enhanced tumor localization and retention of chlorin e6 in cationic nanolipoplexes potentiate the tumor ablation effects of photodynamic therapy. Nanotechnology. 2011 Sep 7;22(36):365101. doi: 10.1088/0957-4484/22/36/365101. Epub 2011 Aug 12. PubMed PMID: 21841215.
10: Shi H, Liu Q, Qin X, Wang P, Wang X. Pharmacokinetic study of a novel sonosensitizer chlorin-e6 and its sonodynamic anti-cancer activity in hepatoma-22 tumor-bearing mice. Biopharm Drug Dispos. 2011 Sep;32(6):319-32. doi: 10.1002/bdd.761. Epub 2011 Aug 3. PubMed PMID: 21815170.

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